Pericosine A

Overview

Description

Pericosine A is a unique cyclohexenoid metabolite derived from the fungus Periconia byssoides, which was originally isolated from the sea hare Aplysia kurodai . This compound has garnered significant attention due to its potent cytotoxic activity against P388 lymphocytic leukemia cells and its potential as an antitumor agent .

Mechanism of Action

Target of Action

Pericosine A primarily targets topoisomerase II and the protein kinase epidermal growth factor receptor (EGFR) . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and cell division, while EGFR is a protein involved in cell growth and proliferation .

Mode of Action

This compound acts as an inhibitor of both topoisomerase II and EGFR . By inhibiting these targets, this compound disrupts the normal functioning of these proteins, leading to changes in cell growth and division .

Biochemical Pathways

The inhibition of topoisomerase II and EGFR by this compound affects several biochemical pathways. The inhibition of topoisomerase II can lead to DNA damage and apoptosis, while the inhibition of EGFR can disrupt cell signaling pathways involved in cell growth and proliferation .

Result of Action

This compound exhibits significant antitumor activity both in vitro and in vivo . It inhibits the growth of a variety of cancer cells and increases survival in animal models when administered at appropriate doses .

Action Environment

This compound is produced by the fungus Periconia byssoides, which was originally isolated from the sea hare Aplysia kurodai . The compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other organisms and the specific conditions of the marine environment where the fungus is found .

Biochemical Analysis

Biochemical Properties

Pericosine A plays a significant role in biochemical reactions. It has been found to inhibit the protein kinase EGFR and topoisomerase II . These enzymes are crucial in cell division and DNA replication, respectively. The interaction between this compound and these enzymes can lead to the inhibition of tumor cell growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell division and DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of tumor cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as protein kinase EGFR and topoisomerase II . By inhibiting these enzymes, this compound can cause changes in gene expression and disrupt the normal functioning of cells .

Temporal Effects in Laboratory Settings

It has been observed to exhibit significant in vivo tumor inhibitory activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, this compound has shown significant in vivo tumor inhibitory activity

Metabolic Pathways

It is known to interact with key enzymes such as protein kinase EGFR and topoisomerase II

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pericosine A involves several steps, including the diastereoselective vinylalumination of α-substituted aldehydes . This process yields both anti- and syn-adducts, which are then transformed into the biologically active conduritols, including this compound . The reaction conditions typically involve the use of tetrahydrofuran and hexamethylphosphoramide as solvents, with the addition of lithium or sodium perchlorates to control the diastereoselectivity .

Industrial Production Methods: The use of environmentally benign reagents and optimization of reaction conditions are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Pericosine A undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is its ability to neutralize thiols, which are sulfur-containing compounds responsible for the persistent odor of skunk spray . This reaction converts the thiols into odorless compounds, making this compound a potential deodorizing agent .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products: The major products formed from the reactions of this compound include various halogenated derivatives, such as 6-fluoro-, 6-bromo-, and 6-iodothis compound . These derivatives exhibit different levels of antitumor and glycosidase inhibitory activities .

Scientific Research Applications

Pericosine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying the synthesis and reactivity of cyclohexenoid metabolites . In biology, this compound is used to investigate the mechanisms of cytotoxicity and antitumor activity . In medicine, it holds promise as a lead compound for developing new anticancer drugs . Additionally, its ability to neutralize thiols makes it valuable in industrial applications for odor control .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Pericosine A include other pericosines, such as Pericosine B, Pericosine C, Pericosine D, and Pericosine E . These compounds share a similar cyclohexenoid structure and exhibit varying degrees of cytotoxic and antitumor activities .

Uniqueness: What sets this compound apart from its analogs is its superior cytotoxic activity and significant in vivo antitumor activity against P388 cells .

Properties

IUPAC Name |

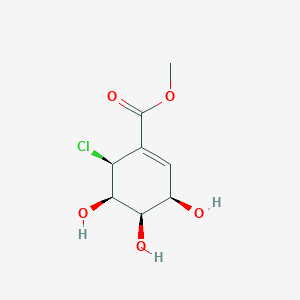

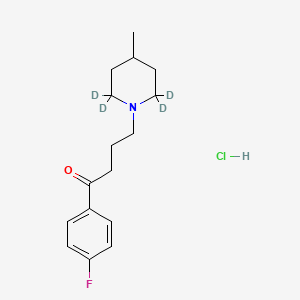

methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5+,6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDMWQPFIPNFCS-UCROKIRRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C[C@H]([C@H]([C@H]([C@H]1Cl)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pericosine A?

A1: this compound is a natural product originally isolated from the fungus Periconia byssoides, which was itself isolated from the sea hare Aplysia kurodai. [] Its structure was initially mischaracterized, but total synthesis efforts have since confirmed its correct structure as methyl (3_R_,4_R_,5_R_,6_S_)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C8H11ClO5 and a molecular weight of 222.62 g/mol. [, ]

Q3: What are the main biological activities reported for this compound?

A3: this compound has shown significant in vitro cytotoxicity against several tumor cell lines, including P388, L1210, and HL-60. [, ] It also exhibits in vivo antitumor activity against P388 cells. [] Additionally, this compound displays antifungal activity through a unique chemical defense mechanism. [, ]

Q4: How does this compound exert its antifungal activity?

A4: Unlike typical enzymatic mechanisms, this compound acts as a promiscuous yet stable electrophilic compound. [] It reacts with various nucleophilic substances, including thiols and thioacetates commonly found in fungal metabolites, through S_N_2' mechanisms. [, ] This reaction forms stable thioethers, effectively neutralizing the toxicity of the original fungal metabolites. []

Q5: Does the stereochemistry of this compound influence its biological activity?

A5: Yes, studies evaluating the antitumor and antiglycosidase activities of this compound enantiomers showed varying results. While no significant difference was observed in antitumor potency between (+)- and (−)-Pericosine A, [] the (−)-enantiomer exhibited stronger inhibition of α-glucosidase compared to its (+)-counterpart. []

Q6: Are there any synthetic routes available for this compound?

A6: Yes, several total syntheses of this compound have been reported, starting from various precursors like (-)-quinic acid, [] (-)-shikimic acid, [] and D-ribose. [] These syntheses utilize different strategies, including vinylalumination, ring-closing metathesis, and stereoselective transformations. [, , , , , , , , , , , , ]

Q7: Has the structure-activity relationship (SAR) of this compound been investigated?

A7: Yes, several studies have explored the SAR of this compound and its analogues. For instance, replacing the chlorine atom at C6 with a methoxy group resulted in decreased α-glucosidase inhibitory activity. [] This suggests that the chlorine atom plays a crucial role in its interaction with the target enzyme. [] Similarly, the stereochemistry at C6 significantly impacts the cytotoxic activity of Pericosine B, highlighting the importance of stereochemical configuration for biological activity. []

Q8: Has this compound been investigated for its ability to neutralize skunk spray?

A8: Yes, research has shown this compound effectively neutralizes malodorous organosulfur compounds found in skunk spray. [] It reacts with skunk thiols, converting them into odorless products. [] This property makes this compound a promising candidate for developing safe and robust skunk odor neutralizers. []

Q9: Are there any computational studies related to this compound?

A9: Yes, computational methods have been employed to visualize electron density changes during this compound's reaction with nucleophiles like phenylethyl mercaptan. [] These simulations provide valuable insights into the reaction mechanism and highlight the electron density shifts involved in bond breaking and formation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)